molecular formula C17H18FN3O4 B2399946 1-(2-(4-Fluorophenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide CAS No. 905036-62-6

1-(2-(4-Fluorophenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide

Cat. No.: B2399946
CAS No.: 905036-62-6
M. Wt: 347.346
InChI Key: DLCSDWXUZHLJFF-UHFFFAOYSA-N
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Description

1-(2-(4-Fluorophenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a semicarbazide functional group, which is often utilized in various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Fluorophenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide typically involves the reaction of 4-fluorophenoxyacetic acid with 2-ethoxyphenylhydrazine under controlled conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the semicarbazide linkage. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Fluorophenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-(4-Fluorophenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(4-Fluorophenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-Chlorophenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide
  • 1-(2-(4-Bromophenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide
  • 1-(2-(4-Methylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide

Uniqueness

1-(2-(4-Fluorophenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[2-(4-fluorophenoxy)acetyl]amino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c1-2-24-15-6-4-3-5-14(15)19-17(23)21-20-16(22)11-25-13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H,20,22)(H2,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCSDWXUZHLJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NNC(=O)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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